

The Discovery and Synthesis of o-Cresidine: A Technical Guide

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Compound of Interest

Compound Name: 3-Methoxy-4-methylaniline

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Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of o-Cresidine (2-Methoxy-5-methylaniline). Catering to researchers, scientists, and professionals in drug development and chemical synthesis, this document traces the journey of o-Cresidine from its initial isolation in the late 19th century to the refined synthetic protocols employed today. We will delve into the foundational principles behind various synthetic routes, offering detailed experimental procedures and exploring the evolution of its applications, primarily as a crucial intermediate in the dye and pigment industry. This guide aims to bridge historical context with modern practical expertise, providing a robust resource for the scientific community.

Introduction: The Significance of a Versatile Intermediate

o-Cresidine, systematically known as 2-Methoxy-5-methylaniline, is an aromatic amine that has carved a significant niche in the landscape of industrial organic chemistry. Its molecular structure, featuring a methoxy and a methyl group on an aniline backbone, imparts unique chemical properties that make it a valuable precursor in the synthesis of a variety of complex organic molecules.

While its primary application has historically been in the manufacturing of azo dyes and pigments, the functional groups present in o-Cresidine also make it a molecule of interest for

further chemical elaboration in other fields, including pharmaceuticals and materials science. Understanding its synthesis is not merely an academic exercise but a gateway to harnessing its potential in various applications. This guide will provide an in-depth exploration of its origins and the chemical ingenuity that has gone into its production over the past century.

The Dawn of a New Dye Intermediate: The Discovery of o-Cresidine

The latter half of the 19th century was a period of explosive growth in synthetic organic chemistry, largely driven by the burgeoning dye industry. The quest for new, vibrant, and stable colorants spurred chemists to explore the reactions of aromatic compounds, particularly amines and their derivatives. It was within this fervent scientific climate that o-Cresidine was first brought to light.

The initial synthesis of this compound, then referred to as "cresidine," is credited to Hofmann and Miller in 1881.^{[1][2]} Their work was documented in the prestigious journal Berichte der deutschen chemischen Gesellschaft.^{[1][2]} This discovery was a direct consequence of the systematic investigation of the derivatives of coal tar, which was the primary feedstock for the organic chemical industry at the time. The ability to introduce methoxy and amino functionalities onto a toluene framework opened up new avenues for the synthesis of novel dye structures.

The initial synthesis by Hofmann and Miller laid the groundwork for future investigations into the reactivity and potential applications of o-Cresidine. Early work following its discovery focused on exploring its substitution patterns, with the preparation of nitro and chloro derivatives being among the first to be reported.^{[1][2]}

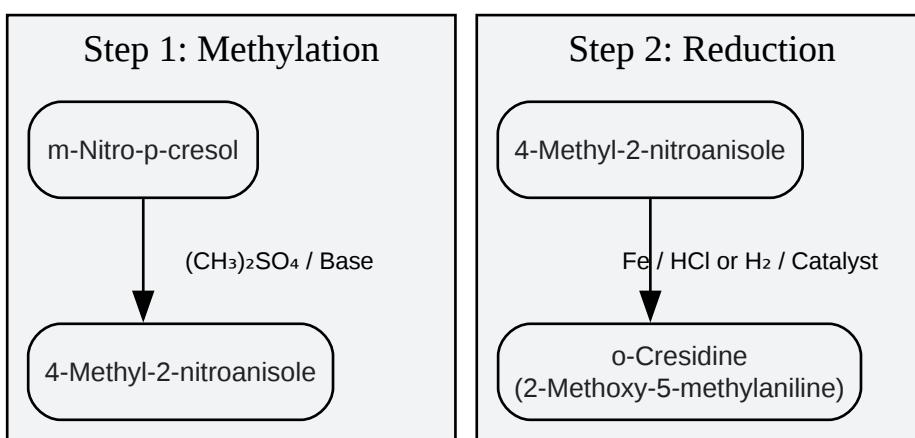
Synthetic Methodologies: From Historical Routes to Modern Industrial Processes

The synthesis of o-Cresidine has evolved significantly since its inception. While the foundational chemistry remains, modern methodologies prioritize efficiency, safety, and environmental considerations. This section details the key synthetic pathways, providing both the historical context and step-by-step protocols for contemporary methods.

The Foundational Approach: Synthesis from m-Nitro-p-cresol

One of the earliest and most straightforward conceptual routes to o-Cresidine involves a two-step process starting from m-nitro-p-cresol. This method highlights fundamental organic transformations: methylation followed by reduction.

Reaction Pathway:



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Caption: Synthesis of o-Cresidine from m-nitro-p-cresol.

Experimental Protocol:

Step 1: Methylation of m-Nitro-p-cresol to 4-Methyl-2-nitroanisole

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve m-nitro-p-cresol in a suitable solvent such as ethanol or acetone.
- **Base Addition:** Add a stoichiometric equivalent of a base, such as sodium hydroxide or potassium carbonate, to the solution to form the corresponding phenoxide.
- **Methylating Agent:** Slowly add dimethyl sulfate from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 40-50 °C.

- Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure complete methylation.
- Work-up: Cool the reaction mixture and pour it into a large volume of cold water. The product, 4-methyl-2-nitroanisole, will precipitate as a solid.
- Purification: Filter the solid, wash with water until the washings are neutral, and then recrystallize from ethanol to obtain pure 4-methyl-2-nitroanisole.

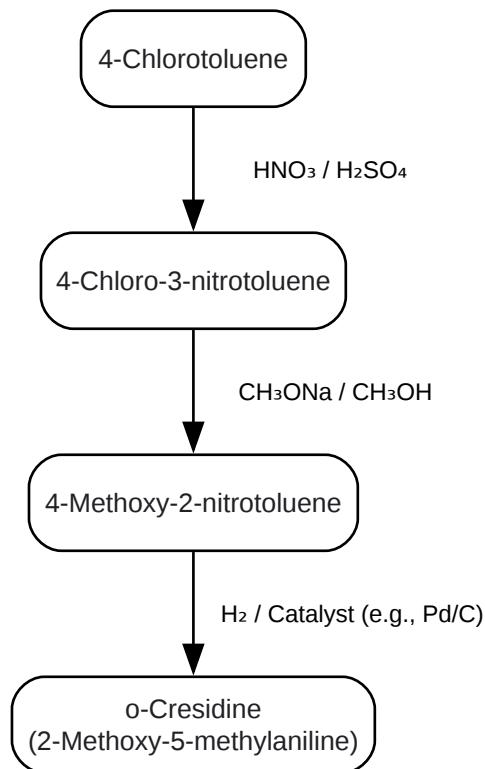
Step 2: Reduction of 4-Methyl-2-nitroanisole to o-Cresidine

- Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the synthesized 4-methyl-2-nitroanisole in a mixture of water and ethanol.
- Reducing Agent: Add iron powder and a catalytic amount of hydrochloric acid. The reaction is highly exothermic.
- Reaction Progression: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
- Basification: Once the reaction is complete, add a concentrated solution of sodium hydroxide to precipitate iron oxides and liberate the free amine.
- Isolation: Steam distill the mixture to isolate the o-Cresidine. The product will distill over with the steam.
- Purification: Extract the distillate with a suitable organic solvent like diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

A Modern Industrial Route: Multi-step Synthesis from 4-Chlorotoluene

For large-scale industrial production, economic viability and the availability of starting materials are paramount. A common modern route starts from the readily available 4-chlorotoluene. This multi-step synthesis is a prime example of strategic functional group transformations.

Reaction Pathway:

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Caption: Industrial synthesis of o-Cresidine from 4-chlorotoluene.

Experimental Protocol:

Step 1: Nitration of 4-Chlorotoluene

- Reaction Setup: In a nitrating vessel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.
- Substrate Addition: Slowly add 4-chlorotoluene to the nitrating mixture while maintaining the low temperature.
- Reaction: Stir the mixture for several hours at a controlled temperature to ensure the desired nitration occurs primarily at the 3-position.

- Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-chloro-3-nitrotoluene, will precipitate.
- Purification: Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent.

Step 2: Methoxylation of 4-Chloro-3-nitrotoluene

- Reaction Setup: Prepare a solution of sodium methoxide in methanol in a reaction vessel equipped for heating under reflux.
- Nucleophilic Substitution: Add the 4-chloro-3-nitrotoluene to the sodium methoxide solution.
- Reaction: Heat the mixture to reflux. The activated chlorine atom is displaced by the methoxide ion.
- Isolation: After the reaction is complete, cool the mixture and add water to precipitate the product, 4-methoxy-2-nitrotoluene.
- Purification: Filter and wash the product.

Step 3: Catalytic Hydrogenation of 4-Methoxy-2-nitrotoluene

- Reaction Setup: In a high-pressure autoclave, dissolve 4-methoxy-2-nitrotoluene in a solvent such as methanol or ethanol.
- Catalyst: Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C).
- Hydrogenation: Pressurize the autoclave with hydrogen gas and heat the mixture. The reaction is monitored by the uptake of hydrogen.
- Work-up: Once the reaction is complete, cool the vessel, and filter off the catalyst.
- Purification: Remove the solvent under reduced pressure. The resulting crude o-Cresidine can be purified by vacuum distillation.

Physicochemical Properties and Spectroscopic Characterization

The identity and purity of synthesized o-Cresidine are confirmed through a combination of physical and spectroscopic data.

Property	Value
IUPAC Name	2-Methoxy-5-methylaniline
CAS Number	120-71-8
Molecular Formula	C ₈ H ₁₁ NO
Molar Mass	137.18 g/mol
Appearance	White to off-white crystalline solid
Melting Point	51.5 °C
Boiling Point	235 °C

Spectroscopic Data:

- ¹H NMR: The proton NMR spectrum of o-Cresidine is characterized by distinct signals corresponding to the aromatic protons, the methyl group protons, the methoxy group protons, and the amine protons. The splitting patterns of the aromatic protons provide information about their substitution pattern on the benzene ring.
- ¹³C NMR: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons, the methyl carbon, and the methoxy carbon.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of o-Cresidine. The fragmentation pattern can provide further structural information.

Applications and Significance in the Chemical Industry

The primary and most significant application of o-Cresidine is as an intermediate in the synthesis of azo dyes and pigments. The amine group can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of colors.

A notable example is its use in the production of Allura Red AC, a widely used red food coloring. The synthesis involves the diazotization of cresidine sulfonic acid (derived from o-Cresidine) and its subsequent coupling with 2-naphthol-6-sulfonic acid.

Beyond dyes, the reactivity of the amine and the aromatic ring of o-Cresidine allows for its use as a building block in the synthesis of other specialty chemicals and potential pharmaceutical intermediates.

Conclusion

From its discovery in the late 19th century to its established role in modern industrial chemistry, o-Cresidine exemplifies the enduring importance of aromatic amines. The evolution of its synthesis reflects the broader advancements in organic chemistry, moving towards more efficient, scalable, and sustainable processes. This guide has provided a comprehensive technical overview of its history, synthesis, and characterization, intended to serve as a valuable resource for researchers and professionals in the chemical sciences. The foundational knowledge of its chemistry continues to be relevant for the innovation of new materials and molecules.

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